

A Technical Guide to the Spectral Data of 2-Hydroxy-6-methoxybenzoic acid

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Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **2-Hydroxy-6-methoxybenzoic acid** (CAS No: 3147-64-6), a key organic compound with applications in various scientific domains. This document presents a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following sections detail the quantitative spectral data for **2-Hydroxy-6-methoxybenzoic acid**, presented in tabular format for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.



| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|------------|
| 11.38 | S | 1H | -COOH |
| 7.32 | t, J=8.4 Hz | 1H | H-4 |
| 6.55 | d, J=8.4 Hz | 1H | H-5 |
| 6.42 | d, J=8.4 Hz | 1H | H-3 |
| 3.86 | S | 3H | -OCH₃ |

s = singlet, d = doublet, t = triplet, J = coupling constant

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (ppm) | Carbon Assignment |
|----------------------|-----------------------|
| 173.3 | C=O (Carboxylic Acid) |
| 162.2 | C-2 |
| 158.8 | C-6 |
| 133.0 | C-4 |
| 107.5 | C-1 |
| 105.7 | C-5 |
| 101.8 | C-3 |
| 56.4 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.



| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment |
|--------------------------------|-----------|--------------------------------|
| 2950-3250 | Broad | O-H stretch (Carboxylic Acid) |
| 3075 | Weak | C-H stretch (Aromatic) |
| 2971, 2848 | Weak | C-H stretch (CH₃) |
| 1649 | Strong | C=O stretch (Carboxylic Acid) |
| 1599, 1475, 1441 | Medium | C=C stretch (Aromatic) |
| 1258 | Strong | C-O stretch (Aryl Ether) |
| 1167 | Medium | C-O stretch (Carboxylic Acid) |
| 741 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 168 | 75 | [M] ⁺ (Molecular Ion) |
| 150 | 100 | [M-H ₂ O] ⁺ |
| 135 | 30 | [M-H ₂ O-CH ₃]+ |
| 107 | 45 | [M-H ₂ O-CO] ⁺ |
| 79 | 25 | [C ₆ H ₇]+ |
| 77 | 35 | [C ₆ H ₅]+ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described. Specific parameters may vary based on the instrumentation used.



Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Hydroxy-6-methoxybenzoic acid** is prepared by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is typically 0-15 ppm, while for ¹³C NMR, it is 0-200 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the potassium bromide (KBr) pellet method or as a thin film. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

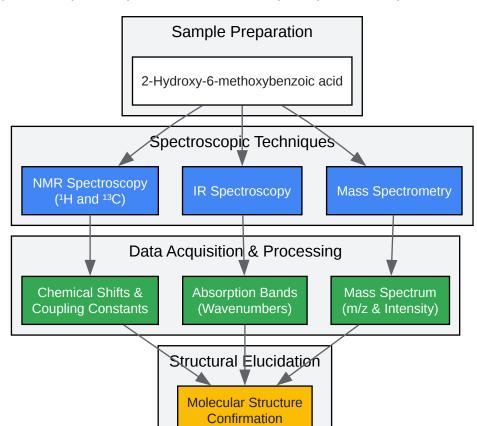
Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxy-6-methoxybenzoic acid**.





Spectroscopic Analysis Workflow for 2-Hydroxy-6-methoxybenzoic acid

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Caption: Workflow of Spectroscopic Analysis.

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